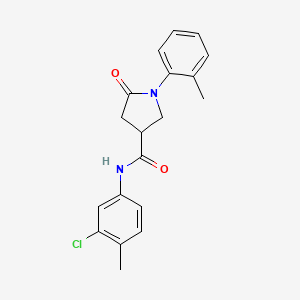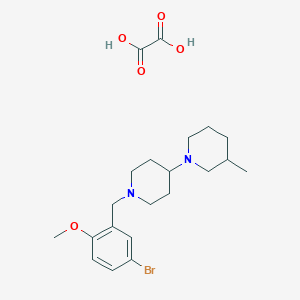
N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCMI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes involved in inflammation and cancer growth. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of cancer, inflammation, and neurological disorders. In cancer models, this compound has been shown to inhibit the growth of cancer cells, induce cell death, and inhibit the formation of new blood vessels that supply tumors. In inflammation models, this compound has been shown to reduce inflammation and oxidative stress by inhibiting the production of inflammatory cytokines and reactive oxygen species. In neurological disorder models, this compound has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the production of inflammatory cytokines and reducing the deposition of amyloid beta plaques in the brain.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target proteins. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments, including its poor solubility in water and its instability in aqueous solutions.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate the mechanism of action of this compound, including its effects on other signaling pathways involved in cancer growth and inflammation. Another direction is to develop more stable and water-soluble derivatives of this compound for use in lab experiments and potential clinical applications. Additionally, further studies are needed to determine the efficacy and safety of this compound in human clinical trials.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, lung, and prostate cancer. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammation. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-7-8-15(10-16(12)20)21-19(24)14-9-18(23)22(11-14)17-6-4-3-5-13(17)2/h3-8,10,14H,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCIEHWOHNTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3968284.png)
![1-[(4-methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3968292.png)
![ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3968299.png)
![4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3968301.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3968303.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3968319.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968343.png)
![ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968362.png)
![isopropyl 6-methyl-2-oxo-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968364.png)
![1-phenyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968368.png)
![N~2~-(2-chlorobenzyl)-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3968371.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine oxalate](/img/structure/B3968378.png)